molecular formula C15H10F2O B483780 4,4'-Difluorochalcone CAS No. 2805-56-3

4,4'-Difluorochalcone

Cat. No. B483780
CAS RN: 2805-56-3
M. Wt: 244.23g/mol
InChI Key: AZBVDMNDUOURGI-XCVCLJGOSA-N
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Description

4,4’-Difluorochalcone is a chemical compound with the linear formula FC6H4CH=CHCOC6H4F . It is utilized in the synthesis of a quasi-two-dimensional charge-transfer chromophore containing main-chain polymers . This enhances mechanical and thermal properties, while retaining optical transparency and NLO effects, when compared to single-crystal chalcone chromophores .


Molecular Structure Analysis

The molecular formula of 4,4’-Difluorochalcone is C15H10F2O . It has an average mass of 244.236 Da and a monoisotopic mass of 244.069977 Da .


Physical And Chemical Properties Analysis

4,4’-Difluorochalcone has a density of 1.2±0.1 g/cm3, a boiling point of 356.6±42.0 °C at 760 mmHg, and a flash point of 136.5±22.1 °C . It has a molar refractivity of 67.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 198.2±3.0 cm3 .

Scientific Research Applications

4,4’-Difluorochalcone: A Comprehensive Analysis of Scientific Research Applications:

Synthesis of Charge-Transfer Chromophores

4,4’-Difluorochalcone is utilized in the synthesis of quasi-two-dimensional charge-transfer chromophores containing main-chain polymers. This application enhances mechanical and thermal properties while retaining optical transparency and nonlinear optical (NLO) effects, offering advantages over single-crystal chalcone chromophores .

Medicinal Applications

Chalcones, including 4,4’-Difluorochalcone, have been studied for their potential medicinal applications. They are known to target enzymes like aldose reductase (ALR), α-glucosidase, dipeptidyl peptidase-4 (DPP-4), peroxisome proliferator-activated receptor-γ (PPAR-γ), and protein tyrosine phosphatase 1B (PTP1B), which are therapeutic approaches to treat diabetes .

Anti-HIV Properties

Some chalcones have been reported as active against the human immunodeficiency virus (HIV). Although not specifically for 4,4’-Difluorochalcone, this suggests a potential research avenue for its application in anti-HIV treatments .

Safety and Hazards

The safety data sheet for 4,4’-Difluorochalcone is available online . For detailed safety and hazard information, please refer to the safety data sheet.

properties

IUPAC Name

(E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBVDMNDUOURGI-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Difluorochalcone

CAS RN

2805-56-3
Record name 2805-56-3
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Record name 4,4'-Difluorochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4,4'-difluorochalcone a suitable monomer for synthesizing high molecular weight polymers?

A1: The research article highlights that the fluorine atoms located at the para position of the chalcone moiety in 4,4'-difluorochalcone are highly activated towards nucleophilic aromatic substitution. [] This enhanced reactivity allows for efficient polymerization with bisphenols in the presence of potassium carbonate, leading to the formation of high molecular weight poly(aryl ether chalcone)s. []

Q2: What are the potential advantages of using poly(aryl ether chalcone)s derived from 4,4'-difluorochalcone in optical applications?

A2: The synthesized polymers exhibit several promising properties for optical applications. Firstly, they possess high optical transparency with a cutoff wavelength below 410 nm. [] Secondly, they form high-quality films via spin-coating, which is crucial for device fabrication. [] Lastly, their thermal stability, with decomposition temperatures exceeding 330°C, ensures their suitability for various processing conditions and potential use in high-temperature applications. []

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